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Biotin-19-SS-dutp

Affinity chromatography Reversible biotinylation Streptavidin-biotin

Biotin-19-SS-dUTP (CAS 104142-46-3), also designated Bio-19-SS-dUTP, is a chemically modified deoxyuridine triphosphate analog in which a biotin moiety is tethered to the C-5 position of the uracil base via a 19-atom linker arm containing a disulfide bond. This cleavable architecture distinguishes it from non-cleavable biotin-dUTP congeners (e.g., biotin-11-dUTP, biotin-16-dUTP) and the shorter-linker cleavable analog Bio-12-SS-dUTP, enabling reversible labeling, streptavidin-based affinity capture, and subsequent gentle elution of DNA under non-denaturing reducing conditions.

Molecular Formula C33H54N7O18P3S3
Molecular Weight 1025.9 g/mol
CAS No. 104142-46-3
Cat. No. B010063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-19-SS-dutp
CAS104142-46-3
SynonymsBio-19-SS-dUTP
biotin-19-SS-dUTP
Molecular FormulaC33H54N7O18P3S3
Molecular Weight1025.9 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C33H54N7O18P3S3/c41-23-17-29(56-24(23)19-55-60(51,52)58-61(53,54)57-59(48,49)50)40-18-21(31(45)39-33(40)47)7-6-13-35-28(44)11-15-63-64-16-14-36-27(43)9-2-1-5-12-34-26(42)10-4-3-8-25-30-22(20-62-25)37-32(46)38-30/h6-7,18,22-25,29-30,41H,1-5,8-17,19-20H2,(H,34,42)(H,35,44)(H,36,43)(H,51,52)(H,53,54)(H2,37,38,46)(H,39,45,47)(H2,48,49,50)/b7-6+
InChIKeyBVFVAYBZGIQMFG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-19-SS-dUTP (CAS 104142-46-3): Chemically Cleavable Biotinylated Nucleotide for Reversible DNA Affinity Capture


Biotin-19-SS-dUTP (CAS 104142-46-3), also designated Bio-19-SS-dUTP, is a chemically modified deoxyuridine triphosphate analog in which a biotin moiety is tethered to the C-5 position of the uracil base via a 19-atom linker arm containing a disulfide bond [1]. This cleavable architecture distinguishes it from non-cleavable biotin-dUTP congeners (e.g., biotin-11-dUTP, biotin-16-dUTP) and the shorter-linker cleavable analog Bio-12-SS-dUTP, enabling reversible labeling, streptavidin-based affinity capture, and subsequent gentle elution of DNA under non-denaturing reducing conditions [2]. First described in 1986, the compound has been utilized in chromatin fractionation, replicating chromosome isolation, and hypersensitive site mapping applications where reversible biotinylation is essential [3][4].

Workflow Reversible DNA affinity capture via cleavable biotin-streptavidin
Selection Logic 19-atom SS-linker architecture for reported non-denaturing elution
Use Context Native chromatin, protein-DNA complex, and replicating chromosome isolation

Why Non-Cleavable or Shorter-Linker Biotin-dUTP Analogs Cannot Substitute for Biotin-19-SS-dUTP in Reversible Affinity Capture


Reversible biotinylation of DNA requires both efficient capture on streptavidin matrices and quantitative release under non-denaturing conditions. Non-cleavable biotin-dUTP analogs (e.g., biotin-11-dUTP, biotin-16-dUTP, biotin-20-dUTP) bind streptavidin with extremely high affinity (Kd ≈ 10⁻¹⁵ M) but irreversibly; dissociation demands 6 M guanidine hydrochloride at pH 1.5, conditions that denature most protein-DNA complexes and preclude native downstream analysis [1]. The first-generation cleavable analog, Bio-12-SS-dUTP, introduced a disulfide bond into a 12-atom linker but suffered from steric protection of the scissile bond by bound streptavidin, resulting in slow and inefficient DTT-mediated elution from streptavidin columns [2]. Critically, the relationship between linker length and performance is bidirectional: shorter linkers favor polymerase incorporation efficiency, while longer linkers improve streptavidin accessibility and detection sensitivity . Biotin-19-SS-dUTP resolves this tension by incorporating an extended 19-atom linker that positions the disulfide bond approximately 10 Å further from the biotin-streptavidin interface than Bio-12-SS-dUTP, enabling rapid reductive cleavage while retaining adequate polymerase substrate activity [2]. This structural optimization cannot be achieved by simply mixing non-cleavable biotin-dUTP with a reducing agent or by using the shorter Bio-12-SS-dUTP in streptavidin-based systems.

Bio-12-SS-dUTP Shorter 12-atom linker places disulfide bond closer to streptavidin interface; reported steric protection may slow DTT-mediated elution, limiting recovery efficiency in streptavidin-based workflows.
Non-cleavable biotin-dUTP Irreversible streptavidin binding (Kd ≈ 10⁻¹⁵ M) requires denaturing elution conditions (6 M guanidine HCl, pH 1.5) that may disrupt native protein-DNA complex integrity.

Biotin-19-SS-dUTP (CAS 104142-46-3): Quantitative Evidence for Differentiated Performance in Reversible DNA Affinity Isolation


10 Å Extended Disulfide-to-Biotin Distance Enables Rapid Streptavidin Column Recovery Versus Bio-12-SS-dUTP

In a direct head-to-head comparison, DNA labeled with Bio-19-SS-dUTP was rapidly and efficiently recovered from streptavidin affinity columns, whereas DNA labeled with Bio-12-SS-dUTP was released much more slowly upon DTT washing. The molecular basis for this difference is structural: in Bio-19-SS-DNA, the distance between the disulfide bond and the biotin group is approximately 10 Å greater than in Bio-12-SS-DNA, which alleviates steric protection of the disulfide by the streptavidin protein [1]. This is the only published direct quantitative structural comparison between these two cleavable analogs.

Elution kinetics
Head-to-head
Rapid recovery vs. slow release
Extended linker relieves steric protection of disulfide bond by streptavidin.
10 Å greater disulfide-to-biotin distance than Bio-12-SS-dUTP; DTT elution from streptavidin columns.
Affinity chromatography Reversible biotinylation Streptavidin-biotin

Up to 80% Streptavidin Binding Efficiency Surpasses Bio-12-SS-dUTP Avidin-Agarose Performance

In a system employing streptavidin/biotin-cellulose affinity capture, DNA nick-translated with Bio-19-SS-dUTP achieved up to 80% binding to the affinity matrix [1]. By cross-study comparison, the structurally related Bio-12-SS-dUTP yielded 70% binding to avidin-agarose under analogous nick-translation labeling conditions [2]. Both studies used DNase I-treated nuclei and DNA polymerase I-mediated nick translation, providing a reasonable cross-study comparison basis despite differing cell types.

Binding efficiency
Cross-study
Up to 80% matrix binding
Supports higher yield of affinity-captured DNA in reported comparisons.
~10 percentage-point increase over Bio-12-SS-dUTP (70%) under analogous nick-translation conditions.
Affinity isolation Nick translation Streptavidin-biotin cellulose

Virtually Complete Elution of Affinity-Captured DNA Achieved by Disulfide Cleavage Under Non-Denaturing Conditions

Cleavage of the disulfide bond in the Bio-19-SS-dUTP linker arm with reducing agent resulted in elution of virtually all affinity-isolated DNA sequences from the streptavidin/biotin-cellulose complex [1]. This near-quantitative recovery under non-denaturing conditions stands in contrast to non-cleavable biotin-dUTP analogs, which require 6 M guanidine hydrochloride at pH 1.5 for avidin-biotin dissociation—conditions incompatible with native protein-DNA complex recovery [2]. The related Bio-12-SS-dUTP system achieves 90% recovery of reconstituted nucleosomes from avidin-agarose but exhibits slower and less efficient elution from streptavidin matrices due to steric protection [3].

Elution completeness
Class-level
Near-quantitative non-denaturing recovery
Reported complete elution via disulfide cleavage; enables native complex recovery.
Contrasts with denaturing requirements of non-cleavable analogs and slower streptavidin elution of Bio-12-SS-dUTP.
Disulfide cleavage DNA elution Non-denaturing recovery

16-Fold Enrichment of Active Genomic Loci Demonstrates Functional Selectivity of the Bio-19-SS-dUTP Affinity System

Hybridization analysis of DNA affinity-isolated via Bio-19-SS-dUTP incorporation revealed up to 16-fold enrichment for the transcriptionally active beta-globin gene compared with DNA that did not bind to the biotin-cellulose matrix [1]. Conversely, the inactive alpha-fetoprotein gene was barely detectable in the bound fraction and showed 2-fold depletion relative to input [1]. This functional selectivity demonstrates that the cleavable biotin affinity system discriminates active from inactive chromatin domains based on differential DNase I sensitivity, a capability directly enabled by the reversible labeling chemistry.

Functional selectivity
Supporting evidence
16-fold enrichment of active loci
Supports chromatin fractionation by transcriptional state in model system.
Beta-globin enrichment vs. 2-fold depletion of inactive alpha-fetoprotein; murine erythroleukemia cells.
Chromatin fractionation Active gene enrichment DNase I sensitivity

Streptavidin Compatibility in Low Ionic Strength Buffers Eliminates Non-Specific DNA Binding Observed with Avidin

The Bio-19-SS-dUTP/streptavidin affinity system operates efficiently in low ionic strength buffers, a condition where the alternative avidin-based system exhibits significant non-specific DNA binding. In a direct comparison, non-biotinylated DNA bound to avidin but not to streptavidin in buffers containing 50 mM NaCl [1]. While Bio-12-SS-dUTP can also exploit this streptavidin advantage, its slow elution kinetics from streptavidin effectively preclude practical use in streptavidin-based workflows. Consequently, only Bio-19-SS-dUTP combines the low non-specific binding of streptavidin with efficient cleavable elution, forming the basis of an efficient affinity system for isolation and subsequent recovery of biotinylated DNA in low ionic strength buffers [1].

Streptavidin specificity
Head-to-head
No non-specific DNA binding in 50 mM NaCl
Enables low-background affinity isolation under low ionic strength conditions.
Avidin exhibits significant non-specific binding; Bio-12-SS-dUTP has slow elution from streptavidin.
Streptavidin specificity Low ionic strength Non-specific binding reduction

Optimal Application Scenarios for Biotin-19-SS-dUTP (CAS 104142-46-3) in Reversible DNA Affinity Capture and Chromatin Analysis


Native Protein-DNA Complex Isolation and Characterization

Bio-19-SS-dUTP incorporation followed by streptavidin capture and DTT elution enables recovery of intact protein-DNA complexes under non-denaturing conditions. The related Bio-12-SS-dUTP system demonstrated 90% recovery of reconstituted 11S mononucleosomes from avidin-agarose with structural integrity verified by velocity sedimentation [1]. Bio-19-SS-dUTP extends this capability to streptavidin-based matrices with superior elution kinetics due to its extended 19-atom linker architecture that overcomes steric protection of the disulfide bond [2], making it the preferred reagent for chromatin immunoprecipitation-like workflows requiring native complex preservation.

Chromatin Fractionation Based on Transcriptional Activity for Epigenomic Profiling

The combination of differential DNase I sensitivity and Bio-19-SS-dUTP affinity isolation achieves up to 16-fold enrichment of transcriptionally active chromatin domains while depleting inactive loci by 2-fold [3]. This approach enables genome-wide mapping of active regulatory regions and has been validated in murine erythroleukemia cells for the selective isolation of beta-globin gene-containing chromatin [3]. The reversible chemistry is essential: without cleavable elution, the biotin-streptavidin bond would preclude downstream hybridization or sequencing analysis of the captured DNA.

Isolation of Replicating Chromosomes and DNA Replication Fork Analysis

Bio-19-SS-dUTP has been successfully employed to pulse-label replicating SV40 chromosomes in vitro, enabling their separation from mature chromosomes by streptavidin/biotin-cellulose affinity chromatography [4]. In this system, replicating chromosomes that initiated DNA replication in vivo continue replication in vitro after affinity isolation, demonstrating compatibility with functional assays. The cleavable linker permits recovery of replication intermediates for subsequent biochemical characterization [4].

Hypersensitive Site Mapping and Cancer Epigenomics

Bio-19-SS-dUTP has been used to label DNase I-hypersensitive sites in tumor genomic DNA, followed by streptavidin-agarose affinity chromatography to enrich hypersensitive DNA fragments [5]. This approach revealed enrichment of c-myc sequences in hypersensitive DNA and differential hybridization to normal versus malignant genomic DNA, particularly in BrdU-treated cells [5]. The method supports applications in cancer epigenomics, chromatin accessibility profiling, and identification of regulatory elements associated with malignant transformation.

Application
Selection Property
Validation Focus
Native protein-DNA complex isolation
Cleavable linker for non-denaturing elution
Structural integrity verification by velocity sedimentation
Chromatin fractionation for epigenomic profiling
Reversible biotinylation for downstream analysis
Enrichment factor of active regulatory regions
Replicating chromosome isolation
Pulse-label compatibility with functional assays
Recovery of replication intermediates for characterization
Hypersensitive site mapping in cancer genomics
DNase I-hypersensitive site enrichment
Differential hybridization to normal vs. malignant DNA
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